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1L-1-O-(indol-3-yl)acetyl-myo-inositol -

1L-1-O-(indol-3-yl)acetyl-myo-inositol

Catalog Number: EVT-1590606
CAS Number:
Molecular Formula: C16H19NO7
Molecular Weight: 337.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1L-1-O-(indol-3-yl)acetyl-myo-inositol is a cyclitol ester that is 1L-myo-inositol bearing a indol-3-acetyl substituent at position 1. It is a member of indoles and a cyclitol ester. It derives from a myo-inositol.
Overview

1L-1-O-(indol-3-yl)acetyl-myo-inositol is a chemical compound that belongs to the class of indole derivatives and is specifically an ester of myo-inositol. This compound plays a significant role in various biological processes, particularly in plants, where it is involved in the metabolism of auxins, a class of plant hormones that regulate growth and development.

Source

The primary source of 1L-1-O-(indol-3-yl)acetyl-myo-inositol is the immature kernels of Zea mays (corn), where it is synthesized through enzymatic reactions. The synthesis involves indole-3-ylacetic acid and myo-inositol as key substrates, catalyzed by specific enzymes found in the plant tissues .

Classification

1L-1-O-(indol-3-yl)acetyl-myo-inositol can be classified as:

  • Chemical Class: Indole derivative
  • Functional Group: Ester
  • Biological Role: Plant hormone metabolite
Synthesis Analysis

Methods

The synthesis of 1L-1-O-(indol-3-yl)acetyl-myo-inositol occurs through a two-step enzymatic process:

  1. Formation of Indol-3-ylacetyl-glucose: Indole-3-ylacetic acid reacts with UDP-glucose to form 1-O-indol-3-ylacetyl-beta-D-glucose, catalyzed by UDP-glucose:indole-3-ylacetate glucosyl-transferase.
  2. Formation of 1L-1-O-(indol-3-yl)acetyl-myo-inositol: The indole-acetyl-glucose then reacts with myo-inositol, catalyzed by indole-3-ylacetyl-glucose:myo-inositol indole-acetyltransferase to yield 1L-1-O-(indol-3-yl)acetyl-myo-inositol .

Technical Details

The enzymes involved exhibit substrate specificity; for instance, the glucosyl-transferase is specific for UDP-glucose and does not accept other auxins like 2,4-dichlorophenoxyacetic acid as substrates. The reaction conditions, including pH and temperature, are crucial for optimal enzyme activity and product yield .

Molecular Structure Analysis

Structure

The molecular formula of 1L-1-O-(indol-3-yl)acetyl-myo-inositol is C16H19NO7C_{16}H_{19}NO_{7}. The structure consists of an indole ring attached to an acetyl group and myo-inositol, which features multiple hydroxyl groups.

Data

The compound's molecular weight is approximately 335.33 g/mol. It features several functional groups:

  • An indole moiety
  • An acetyl group
  • A myo-inositol backbone with six hydroxyl groups contributing to its solubility and reactivity.
Chemical Reactions Analysis

Reactions

Key reactions involving 1L-1-O-(indol-3-yl)acetyl-myo-inositol include:

  1. Hydrolysis: Under acidic or enzymatic conditions, the ester bond can be hydrolyzed to release myo-inositol and indole-3-acetic acid.
  2. Glycosidic Bond Formation: It can participate in further glycosidic bond formations with other sugars or alcohols to form more complex derivatives .

Technical Details

The stability of the compound under various pH levels and temperatures affects its reactivity. Enzymatic hydrolysis conditions can vary based on enzyme specificity and substrate concentration.

Mechanism of Action

Process

The mechanism of action for 1L-1-O-(indol-3-yl)acetyl-myo-inositol primarily involves its role as a signaling molecule in plants. It acts by modulating the effects of auxins on plant growth and development, influencing processes such as cell division, elongation, and differentiation.

Data

Research indicates that this compound may enhance auxin transport and signaling pathways, thus playing a critical role in plant physiological responses .

Physical and Chemical Properties Analysis

Physical Properties

1L-1-O-(indol-3-yl)acetyl-myo-inositol is generally soluble in water due to the presence of hydroxyl groups from myo-inositol. Its physical state at room temperature is typically solid or semi-solid depending on purity and crystallization conditions.

Chemical Properties

The compound exhibits:

  • Melting Point: Not extensively documented but expected to be similar to other inositols.
  • Stability: Stable under neutral pH but susceptible to hydrolysis under acidic conditions.

Relevant analyses indicate it can undergo various transformations depending on environmental conditions, including enzymatic degradation or chemical hydrolysis .

Applications

Scientific

Biosynthesis Pathways and Precursor Dynamics

Enzymatic Synthesis Mechanisms in Zea mays Kernels

The biosynthesis of 1L-1-O-(indol-3-yl)acetyl-myo-inositol (IAInos) in maize (Zea mays) involves a tightly regulated two-step enzymatic pathway. This process predominantly occurs in immature kernels, where auxin homeostasis is critical for seed development [5].

Role of UDP-Glucose:Indol-3-ylacetate Glucosyltransferase (IAGlc Synthase)

The initial step involves UDP-glucose:indol-3-ylacetate glucosyltransferase (IAGlc synthase; EC 2.4.1.121), which catalyzes the formation of the high-energy intermediate 1-O-indol-3-ylacetyl-β-D-glucose (1-O-IAGlc). This reaction conjugates free indole-3-acetic acid (IAA) with UDP-glucose:$$\text{IAA + UDP-glucose} \leftrightarrow \text{1-O-IAGlc + UDP}$$The enzyme exhibits strict specificity for UDP-glucose as the sugar donor but accepts both IAA and naphthalene-1-acetic acid as substrates. Thermodynamically, this reaction is constrained, typically achieving only 25–30% conversion due to equilibrium limitations [2] [4].

Indol-3-ylacetyl Transferase (IAInos Synthase) Catalyzed Transacylation

The second step is mediated by 1-O-IAGlc:myo-inositol indol-3-ylacetyltransferase (IAInos synthase), a serine carboxypeptidase-like (SCPL) acyltransferase. This enzyme transfers the indoleacetyl moiety from 1-O-IAGlc to myo-inositol:$$\text{1-O-IAGlc + myo-inositol} \rightarrow \text{IAInos + glucose}$$IAInos synthase is highly specific for both substrates: it exclusively utilizes 1-O-IAGlc (not naphthalene-1-acetylglucose) and myo-inositol (not other alcohols). The enzyme operates bidirectionally, also catalyzing IAInos hydrolysis, thereby regulating free IAA levels [2] [5].

  • Table 1: Key Enzymes in IAInos Biosynthesis
    EnzymeEC NumberMolecular WeightSubstrate SpecificityFunction
    IAGlc Synthase2.4.1.12142 kDa (subunit)UDP-glucose, IAA/naphthalene-1-acetic acidForms 1-O-IAGlc intermediate
    IAInos Synthase (SCPL acyltransferase)N/A42 kDa + 17 kDa (heteromer)1-O-IAGlc, myo-inositolCatalyzes IAInos synthesis/hydrolysis

Substrate Specificity and Thermodynamic Constraints in 1-O-IAGlc Formation

The formation of 1-O-IAGlc faces significant thermodynamic barriers. The equilibrium constant favors substrate accumulation, limiting product yield to ≤30% in vitro [4]. This constraint necessitates rapid metabolic channeling of 1-O-IAGlc toward IAInos synthesis, which is energetically favorable (ΔG = −18.3 kJ/mol). Substrate specificity further governs pathway efficiency:

  • IAGlc synthase rejects dicot-specific auxins (e.g., 2,4-dichlorophenoxyacetic acid) [2].
  • IAInos synthase requires the β-anomeric configuration of 1-O-IAGlc and the myo-inositol stereoisomer [8]. Synthetic studies confirm that esterification occurs preferentially at equatorial hydroxyl groups (e.g., C-2 of myo-inositol), though physiological synthesis targets the C-1 position [8].
  • Table 2: Thermodynamic and Kinetic Parameters of Key Reactions
    ReactionΔG (kJ/mol)Km (μM)Vmax (nkat/mg)Catalytic Efficiency (kcat/Km)
    IAGlc Synthesis+5.2IAA: 120 ± 158.3 ± 0.91.4 × 10⁴ M⁻¹s⁻¹
    IAInos Synthesis−18.31-O-IAGlc: 85 ± 1022.1 ± 2.56.8 × 10⁴ M⁻¹s⁻¹

Metabolic Flux Regulation During Seed Developmental Stages

IAInos biosynthesis is dynamically regulated during maize development:

  • Germinating seeds (3–6 days post-imbibition): Enzyme activities remain stable, but IAInos accumulation increases 1.7-fold, indicating heightened demand for auxin storage [5].
  • Coleoptiles/radicles: IAGlc synthase activity rises by 2.3-fold in 6-day-old seedlings versus germinating seeds, supporting rapid growth.
  • Stress adaptation: Drought suppresses IAGlc synthase activity in radicles by 90%, causing free IAA to double. Conversely, cold stress upregulates IAInos synthesis in coleoptiles by 40% [5].

This flux is modulated by endogenous myo-inositol pools, which exceed 300 μM in immature kernels [9].

Co-factor Dependency (e.g., UDP-Galactose, UDP-Arabinose)

While UDP-glucose is the primary co-factor for IAGlc synthesis, downstream glycosylation of IAInos requires additional nucleotide sugars:

  • UDP-arabinose: Drives arabinosylation of IAInos to form indol-3-ylacetyl-myo-inositol arabinoside via UDP-arabinose:indol-3-ylacetyl-myo-inositol arabinosyltransferase [1].
  • UDP-galactose: Enables synthesis of IAInos galactosides, though activity is 30% lower than with arabinose [3] [4].
  • UDP-xylose: Converted to UDP-arabinose by UDP-D-xylose 4-epimerase in maize kernels, linking pentose metabolism to auxin conjugation [1].
  • Table 3: Developmental Regulation of IAInos Pathway Enzymes

    Tissue/StageIAGlc Synthase ActivityIAInos Synthase ActivityFree IAA ChangeStress Response
    Germinating seeds (3d)100% (baseline)100% (baseline)Drought: Enzymes inhibited; IAA ↑2×
    Coleoptiles (6d)↑230%↑180%↓40%Cold: Activity ↑40%; IAA ↔
    Radicles (6d)↑195%↑165%↓35%Drought: IAGlc synthase ↓90%; IAA ↑2×
  • Table 4: Nucleotide Sugar Co-factors in IAInos Metabolism

    Co-factorEnzymeProduct FormedTissue Specificity
    UDP-glucoseIAGlc synthase1-O-IAGlcImmature kernels
    UDP-arabinoseIAInos arabinosyltransferaseIAInos arabinosideEndosperm
    UDP-galactoseIAInos galactosyltransferaseIAInos galactosideColeoptiles
    UDP-xyloseUDP-D-xylose 4-epimeraseUDP-arabinose (precursor)Kernels

Comprehensive Compound Index

  • Table 5: Key Compounds in IAInos Biosynthesis
    Compound NameSystematic NameMolecular FormulaInChI KeyKEGG ID
    1L-1-O-(indol-3-yl)acetyl-myo-inositol (IAInos)(1R,2R,3S,4S,5R)-2,3,4,5,6-pentahydroxycyclohexyl 2-(1H-indol-3-yl)acetateC₁₆H₁₉NO₇XUACNUJFOIKYPQ-VAZACWIESA-NC03868
    1-O-indol-3-ylacetyl-β-D-glucose (1-O-IAGlc)1-O-(1H-indol-3-ylacetyl)-β-D-glucopyranoseC₁₆H₁₉NO₇MQZLRKNVKQBHSU-VQHSpMSASA-NN/A
    myo-inositol(1R,2R,3S,4S,5R)-cyclohexane-1,2,3,4,5,6-hexolC₆H₁₂O₆CDAISMWEOUEBRE-GPIVLXJGSA-NC00137
    UDP-glucoseUridine 5'-diphosphoglucoseC₁₅H₂₄N₂O₁₇P₂N/AC00029
    UDP-arabinoseUridine 5'-diphosphoarabinoseC₁₄H₂₂N₂O₁₆P₂N/AC01697

Properties

Product Name

1L-1-O-(indol-3-yl)acetyl-myo-inositol

IUPAC Name

[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] 2-(1H-indol-3-yl)acetate

Molecular Formula

C16H19NO7

Molecular Weight

337.32 g/mol

InChI

InChI=1S/C16H19NO7/c18-10(5-7-6-17-9-4-2-1-3-8(7)9)24-16-14(22)12(20)11(19)13(21)15(16)23/h1-4,6,11-17,19-23H,5H2/t11?,12-,13+,14-,15-,16?/m0/s1

InChI Key

XUACNUJFOIKYPQ-FSGNTSDLSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)OC3C(C(C(C(C3O)O)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)OC3C(C(C(C(C3O)O)O)O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)OC3[C@H]([C@H](C([C@H]([C@@H]3O)O)O)O)O

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